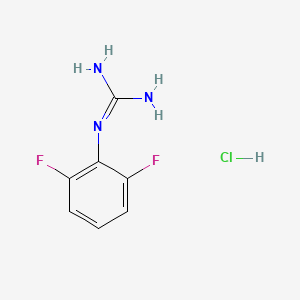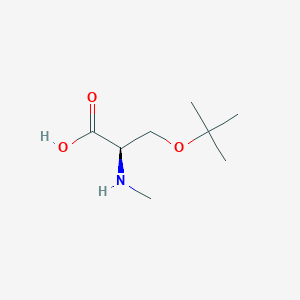
H-D-MeSer(tBu)-OH
Vue d'ensemble
Description
H-D-MeSer(tBu)-OH: is a synthetic amino acid derivative. It is a modified form of serine, where the hydroxyl group is replaced with a tert-butyl group, and the amino group is protected by a tert-butoxycarbonyl group. This compound is often used in peptide synthesis due to its stability and ability to introduce steric hindrance, which can influence the folding and function of the resulting peptides.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of H-D-MeSer(tBu)-OH typically involves the following steps:
Protection of the amino group: The amino group of serine is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Introduction of the tert-butyl group: The hydroxyl group of serine is replaced with a tert-butyl group through a substitution reaction. This can be achieved using tert-butyl chloride in the presence of a base such as sodium hydride.
Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents.
Analyse Des Réactions Chimiques
Types of Reactions: H-D-MeSer(tBu)-OH can undergo various chemical reactions, including:
Oxidation: The tert-butyl group can be oxidized to form a tert-butyl alcohol derivative.
Reduction: The compound can be reduced to remove the tert-butyl group, reverting to the original serine structure.
Substitution: The tert-butyl group can be substituted with other functional groups, depending on the desired modification.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using appropriate nucleophiles and bases.
Major Products:
Oxidation: Tert-butyl alcohol derivative.
Reduction: Serine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
H-D-MeSer(tBu)-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides, particularly those requiring steric hindrance to achieve specific folding patterns.
Drug Development: The compound is used in the design of peptide-based drugs, where the tert-butyl group can enhance stability and bioavailability.
Biological Studies: It is employed in studies investigating protein-protein interactions and enzyme-substrate specificity.
Industrial Applications: this compound is used in the production of specialty chemicals and materials that require precise structural modifications.
Mécanisme D'action
The mechanism of action of H-D-MeSer(tBu)-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The tert-butyl group introduces steric hindrance, which can affect the folding and stability of the peptide. This can lead to changes in the peptide’s biological activity, including its interaction with molecular targets such as enzymes and receptors.
Comparaison Avec Des Composés Similaires
H-D-Ser-OH: The unmodified form of serine.
H-D-MeSer-OH: A methylated derivative of serine without the tert-butyl group.
H-D-MeSer(Bzl)-OH: A benzylated derivative of serine.
Comparison:
H-D-MeSer(tBu)-OH vs. H-D-Ser-OH: The tert-butyl group in this compound provides greater steric hindrance compared to the hydroxyl group in H-D-Ser-OH, leading to different folding patterns and stability in peptides.
This compound vs. H-D-MeSer-OH: The tert-butyl group in this compound offers more steric hindrance than the methyl group in H-D-MeSer-OH, resulting in greater stability and different biological activity.
This compound vs. H-D-MeSer(Bzl)-OH: The tert-butyl group in this compound is bulkier than the benzyl group in H-D-MeSer(Bzl)-OH, leading to different effects on peptide folding and function.
This compound is unique due to its combination of steric hindrance and stability, making it a valuable tool in peptide synthesis and drug development.
Propriétés
IUPAC Name |
(2R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9-4)7(10)11/h6,9H,5H2,1-4H3,(H,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTSMSCPUUWYDX-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



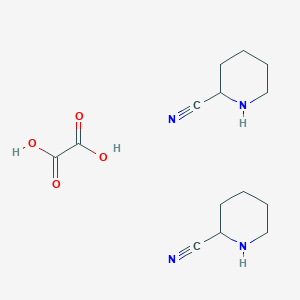
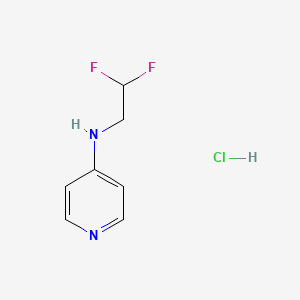

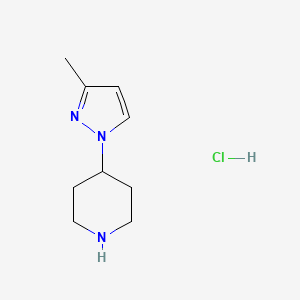
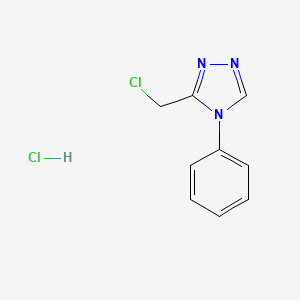
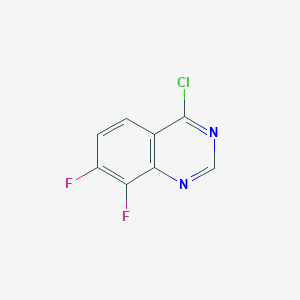
![N-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethyl}methanesulfonamide](/img/structure/B1433628.png)
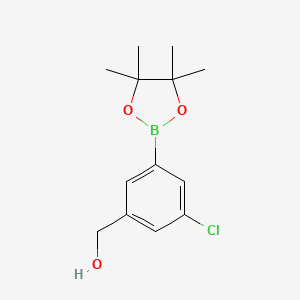
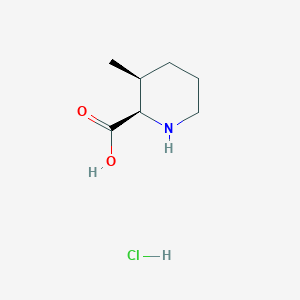


![Methyl 2-[5-(difluoromethyl)-1,3,4-oxadiazol-2-yl]acetate](/img/structure/B1433638.png)
